molecular formula C18H14Cl2N2O2 B11020784 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11020784
M. Wt: 361.2 g/mol
InChI Key: NYFSGSRPGQUVTH-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and a phenyl group attached to an isoxazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-15(18(23)22(2)12-7-4-3-5-8-12)17(21-24-11)16-13(19)9-6-10-14(16)20/h3-10H,1-2H3

InChI Key

NYFSGSRPGQUVTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenyl-pyrido[2,3-d]pyrimidin-7(8H)-one: Known for its anticancer activity.

    2,6-Dichlorophenyl-cyanoxime: Exhibits inhibitory activity against certain enzymes.

Uniqueness

3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

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